Boc-2-Methoxy-D-Phenylalanine
Description
Significance of Unnatural Amino Acids in Contemporary Organic Synthesis and Biochemistry
Unnatural amino acids (UAAs), which are not among the 20 naturally occurring proteinogenic amino acids, have become indispensable tools in organic synthesis and biochemistry. wikipedia.org Their incorporation into peptides and other molecular frameworks allows for the creation of novel structures with tailored properties. In drug discovery, UAAs are used to optimize the pharmacological profiles of lead compounds, enhancing their efficacy, selectivity, and metabolic stability. They also serve as valuable probes for studying biological processes, providing insights into protein structure and function that would be unattainable with natural amino acids alone. The synthesis of these unique building blocks remains a key area of research, with ongoing efforts to develop more efficient and stereoselective methods. bioascent.com
Overview of D-Phenylalanine Derivatives as Chiral Scaffolds
D-phenylalanine and its derivatives represent a crucial class of chiral building blocks in asymmetric synthesis. nih.gov Their rigid and well-defined stereochemistry makes them excellent scaffolds for inducing chirality in new molecules. The presence of the phenyl ring offers a site for various chemical modifications, allowing for the synthesis of a diverse range of structures. nih.govnih.gov These derivatives are particularly important in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. researchgate.net The stereoselective synthesis of D-phenylalanine derivatives is an active area of research, with methods such as enzymatic kinetic resolution and crystallization-induced asymmetric transformation being employed. smolecule.combeilstein-journals.org
Structural Context of Boc-2-Methoxy-D-Phenylalanine within Amino Acid Chemistry
This compound is a specific unnatural amino acid derivative that combines the features of a D-phenylalanine scaffold, a methoxy (B1213986) substituent on the phenyl ring, and a Boc protecting group on the amino function. The "D" configuration indicates the stereochemistry at the alpha-carbon. The methoxy group at the 2-position of the phenyl ring can influence the electronic properties and conformation of the molecule, potentially impacting its biological activity and binding affinity. The Boc group, as previously discussed, serves as a temporary protecting group, facilitating its use in peptide synthesis and other complex organic transformations. genscript.comsigmaaldrich.com This compound is a valuable reagent for researchers looking to introduce a sterically and electronically distinct D-amino acid residue into their target molecules.
| Property | Value |
| Molecular Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 157 °C |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
Table 1: Physicochemical Properties of this compound. Data sourced from commercial suppliers and chemical databases. invivochem.com
Detailed Research Findings
Recent advancements in synthetic methodologies have provided more efficient access to a wide array of unnatural amino acids, including derivatives of D-phenylalanine. Palladium-mediated C-H activation, for instance, has emerged as a powerful tool for the direct functionalization of the phenyl ring, enabling the introduction of substituents like the methoxy group in this compound. sigmaaldrich.com
The application of such derivatives in peptide science is extensive. The incorporation of D-amino acids can confer resistance to enzymatic degradation, a significant advantage for therapeutic peptides. Furthermore, the methoxy substituent can engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.
The synthesis of peptides utilizing Boc-protected amino acids, known as Boc solid-phase peptide synthesis (SPPS), is a well-established technique. nih.gov Although it sometimes requires the use of strong acids like hydrogen fluoride (B91410) for the final cleavage from the solid support, the robustness of the Boc group under various coupling conditions makes it a reliable choice for the synthesis of complex peptides. nih.gov
| Feature | Description |
| Chiral Center | The D-configuration at the alpha-carbon provides a specific stereochemical orientation. |
| Aromatic Ring | The 2-methoxyphenyl group offers a site for potential π-π stacking and other non-covalent interactions. |
| Protecting Group | The Boc group allows for controlled, stepwise chemical synthesis. |
Table 2: Key Structural Features of this compound.
Properties
Molecular Weight |
295.33 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Boc 2 Methoxy D Phenylalanine and Its Analogues
Stereoselective Synthesis Approaches to 2-Methoxy-D-Phenylalanine Moiety
The creation of the specific D-enantiomer of 2-methoxyphenylalanine requires precise control over the stereochemical outcome of the reaction. Several advanced synthetic methods are employed to achieve this.
Asymmetric Catalysis in Phenylalanine Derivatization
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like D-phenylalanine derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
One prominent method involves the asymmetric hydrogenation of a dehydroamino acid precursor. acs.org A seven-step route has been developed for the large-scale synthesis of an N-Boc-D-phenylalanine derivative, which relies on the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. acs.org Another approach describes the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives through asymmetric α-alkylation of a glycine (B1666218) Schiff base using pseudoenantiomeric phase-transfer catalysts derived from cinchona alkaloids. nih.govresearchgate.net This method has demonstrated excellent yields and high enantioselectivity. nih.govresearchgate.net
Enzymatic methods also play a crucial role in the asymmetric synthesis of D-phenylalanines. acs.org Protein engineering and directed evolution have been used to develop biocatalysts with improved activity and selectivity for producing D-phenylalanine and its derivatives. acs.orgresearchgate.net For instance, phenylalanine ammonia-lyases (PALs) can be used in a one-pot chemoenzymatic cascade to produce substituted D-phenylalanines from inexpensive cinnamic acids with high yield and excellent optical purity. nih.gov
| Catalyst/Enzyme System | Reaction Type | Substrate | Product | Key Findings |
| Rhodium-based catalysts | Asymmetric Hydrogenation | N-acetyl dehydroamino-acid | N-Boc-D-phenylalanine derivative | Suitable for rapid scale-up to 150-kg scale. acs.org |
| Cinchona alkaloid quaternary ammonium (B1175870) salts | Asymmetric Phase-Transfer Catalysis | Glycine Schiff base and substituted benzyl (B1604629) bromides | (R)- and (S)-phenylalanine derivatives | Excellent yields and enantioselectivity. nih.govresearchgate.net |
| Phenylalanine Ammonia (B1221849) Lyase (PAL) | Chemoenzymatic Deracemization | Cinnamic acids | Substituted D-phenylalanines | High yield and excellent optical purity. nih.gov |
| Engineered D-amino acid dehydrogenases | Asymmetric Reductive Amination | Phenylpyruvates | D-phenylalanines | Provides access to a diverse range of D-phenylalanine derivatives. acs.org |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.
The synthesis of fluorinated phenylalanine derivatives has been achieved using chiral auxiliaries. For example, the stereoselective benzylation of an (S)-imidazolidinone with tetrafluorobenzyl bromides followed by hydrolysis affords the desired (S)-amino acid. beilstein-journals.org Another method involves the alkylation of a chiral auxiliary derived from a cyclic dipeptide. beilstein-journals.org
D-amino acids themselves can serve as chiral auxiliaries. nih.govnih.gov For instance, five D-amino acids have been used to synthesize chiral derivatizing reagents, which demonstrated enhanced separation of diastereomers compared to their L-amino acid counterparts. nih.gov A novel bicyclic β-amino acid has been synthesized and used as a chiral auxiliary in a multicomponent Ugi reaction to prepare both L- and D-α-amino acid derivatives with high stereoselectivity. acs.org
| Chiral Auxiliary | Reaction Type | Key Features |
| (S)-Imidazolidinone | Stereoselective benzylation | Synthesis of tetrafluorophenylalanine analogues. beilstein-journals.org |
| Cyclic dipeptide derivative | Alkylation | Synthesis of tetrafluorophenylalanine ethyl esters. beilstein-journals.org |
| D-Amino acids | Derivatizing reagents | Enhanced separation of diastereomers. nih.gov |
| Bicyclic β-amino acid | Ugi multicomponent reaction | Highly stereoselective synthesis of L- and D-α-amino acid derivatives. acs.org |
Palladium-Mediated C-H Activation for Aryl Functionalization
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom- and step-economical approach to modifying complex molecules. acs.orgnih.gov This methodology has been applied to the synthesis and modification of phenylalanine derivatives. researchgate.netntu.ac.uk
The direct alkenylation of 2-benzyl-1,2,3-triazoles via Pd-catalyzed C-H bond activation has been developed, showing broad substrate scope and providing products in good to excellent yields. researchgate.net An efficient primary-amine-directed, palladium-catalyzed C-H halogenation (I, Br, Cl) of phenylalanine derivatives has also been reported. nih.gov Furthermore, a Pd-catalyzed C(sp²)-H carbonylation of amino acid derivatives has been achieved using picolinamide (B142947) as a traceless directing group. researchgate.net The site-selective functionalization of phenylalanine residues within peptides has been demonstrated through Pd-catalyzed olefination, which is compatible with common amino acid protecting groups. ntu.ac.uk
| Reaction Type | Directing Group | Coupling Partner | Key Outcome |
| C-H Alkenylation | 1,2,3-Triazole | Alkenes | Good to excellent yields. researchgate.net |
| C-H Halogenation | Primary amine | Halogen sources (I, Br, Cl) | Efficient halogenation of quaternary amino acids. nih.gov |
| C-H Carbonylation | Picolinamide (traceless) | Carbon monoxide (CO) | Broad functional group tolerance. researchgate.net |
| C-H Olefination | N-terminal protecting group | Styrenes | Site-selective modification of Phe in peptides. ntu.ac.uk |
| δ-C(sp²)–H Acylation | N-acyl group | Aldehydes | Site-specific and enantiospecific acylation of Phe in peptides. rsc.org |
Microwave-Assisted Synthesis Strategies for Unnatural Amino Acids
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic rate accelerations, higher yields, and improved product purities. nih.govresearchgate.net This technology has been successfully applied to the synthesis of unnatural amino acids. nih.govnih.gov
A rapid, two-step microwave-assisted method for the assembly of racemic unnatural amino acids has been reported, utilizing commercially available and inexpensive starting materials. nih.gov Microwave heating can also overcome challenges in peptide synthesis, such as the coupling of sterically hindered non-standard amino acids. biotage.comkohan.com.tw The synthesis of triazole-based unnatural amino acids has been achieved via a stereo- and regioselective one-pot multi-component reaction under microwave irradiation. benthamdirect.com
| Synthetic Approach | Key Features | Advantages |
| Two-step racemic synthesis | Uses commercially available starting materials. | Rapid assembly, high yields, and high purities. nih.gov |
| Peptide synthesis | Overcomes difficult couplings of hindered amino acids. | Increased coupling efficiency and reduced reaction times. biotage.comkohan.com.tw |
| One-pot multi-component reaction | Synthesis of triazole-based unnatural amino acids. | Stereo- and regioselective, broad substrate scope. benthamdirect.com |
N-Protection Strategies: tert-Butoxycarbonyl (Boc) Group Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids during peptide synthesis and other chemical transformations. wikipedia.org Its popularity stems from its stability under many reaction conditions and its facile removal under mild acidic conditions.
Conditions and Reagents for Boc Protection
The introduction of the Boc group onto an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjkchemical.com The reaction conditions can be varied to suit the specific amino acid and desired outcome.
Common methods for Boc protection include:
Aqueous conditions: The amino acid is dissolved in a mixture of water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), with a base such as sodium hydroxide (B78521) or triethylamine. peptide.com
Anhydrous conditions: For water-sensitive substrates, the reaction can be carried out in an organic solvent like methanol (B129727) or dimethylformamide (DMF) with a base like triethylamine.
Catalyst-free conditions: N-tert-butyloxycarbonylation of amines can be achieved in water without a catalyst, offering a chemoselective method. organic-chemistry.org
Solvent-free conditions: The reaction can be performed using a catalytic amount of iodine at ambient temperature. organic-chemistry.org
A variety of reagents can be used for Boc protection, with di-tert-butyl dicarbonate being the most common. jkchemical.com Other reagents include Boc-ONH₂ and Boc-N₃. organic-chemistry.org
Orthogonal Protection Strategies in Multi-Step Synthesis
In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), orthogonal protection is a fundamental concept that allows for the selective removal of one type of protecting group without affecting others. iris-biotech.de The Boc group, which protects the alpha-amino group of phenylalanine, is a key player in this field. It is characteristically acid-labile, meaning it can be cleaved under anhydrous acidic conditions. organic-chemistry.org
This property allows it to be used orthogonally with other classes of protecting groups, most notably the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deorganic-chemistry.org A synthetic strategy might involve a Boc-protected N-terminus while side chains of other amino acids, such as lysine (B10760008), are protected with Fmoc. organic-chemistry.orgpeptide.com This enables the selective deprotection of the lysine side chain for modification, like labeling or cyclization, while the peptide backbone and other acid-labile protected residues remain intact. peptide.comsigmaaldrich.com The Boc group's stability towards most nucleophiles and bases makes this combination highly effective. organic-chemistry.org
Common protecting groups used in Boc chemistry for the side chains of other amino acids include nitro (NO2) or tosyl (Tos) for arginine and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for lysine. peptide.com These groups are typically removed during the final cleavage step from the resin, often using strong acids like hydrogen fluoride (B91410) (HF). peptide.com
Table 1: Orthogonal Protecting Group Pairs in Peptide Synthesis
| N-α Protection | Side-Chain Protection | Deprotection Condition (N-α) | Deprotection Condition (Side-Chain) | Orthogonality Class |
|---|---|---|---|---|
| Boc | Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) | High |
| Boc | Alloc | Acid (e.g., TFA) | Pd(0) catalyst | High |
| Fmoc | Boc/tBu | Base (e.g., Piperidine) | Acid (e.g., TFA) | High |
| Boc | Tos (Arginine) | Acid (e.g., TFA) | Strong Acid (e.g., HF) | Partial/Conditional |
| Boc | Z (Lysine) | Acid (e.g., TFA) | Strong Acid (e.g., HF) / Hydrogenolysis | Partial/Conditional |
Regioselective Functionalization of Boc-Protected Intermediates
The presence of the Boc protecting group on the amine facilitates the regioselective functionalization of other parts of the phenylalanine molecule. With the highly reactive amino group masked, chemical modifications can be precisely directed to the carboxylic acid or the aromatic phenyl ring.
For instance, regioselective bromination at the 3-position of the phenyl ring can be achieved using agents like N-bromosuccinimide (NBS) on the Boc-protected phenylalanine ester. Furthermore, palladium-catalyzed C-H bond functionalization can be directed by the backbone amide group, with the Boc group potentially acting as a secondary directing group, enabling C2 C–H olefination of the phenylalanine residue. chinesechemsoc.org This control is critical for building complex derivatives where specific substitution patterns are required.
Derivatization and Functionalization of the Methoxy (B1213986) Phenylalanine Core
The methoxy phenylalanine core, protected as Boc-2-Methoxy-D-Phenylalanine, serves as a versatile scaffold for further chemical modifications. These derivatizations are key to creating novel amino acids with unique properties for incorporation into peptides and other bioactive molecules.
Synthesis of Substituted Phenylalanine Derivatives
A variety of substituted phenylalanine derivatives can be synthesized from Boc-protected intermediates. One powerful method is the asymmetric hydrogenation of an enamine intermediate. For example, the synthesis of a (R)-2,5-difluorophenylalanine derivative involves coupling a substituted aldehyde with N-Boc phosphonate (B1237965) glycinate (B8599266) to form an enamino ester, which is then hydrogenated to yield the N-Boc-protected substituted phenylalanine with high enantiomeric excess. beilstein-journals.org
Another approach is the ester enolate Claisen rearrangement of N-protected chiral amino acid cinnamyl esters, which produces β-branched phenylalanine derivatives with a high degree of chirality transfer. researchgate.net These methods allow for the creation of a diverse library of non-canonical amino acids that would be challenging to produce otherwise. researchgate.net
Table 2: Examples of Synthetic Methods for Phenylalanine Derivatives
| Starting Material Type | Reaction | Product Type | Reference |
|---|---|---|---|
| N-Boc phosphonate glycinate + Aldehyde | Asymmetric Hydrogenation | N-Boc-(R)-2,5-difluorophenylalanine | beilstein-journals.org |
| N-Boc-2-bromophenylalanine | Stille Coupling | ortho-vinyl phenylalanine derivative | beilstein-journals.org |
| N-protected cinnamyl ester | Chelate-Claisen Rearrangement | β-Branched phenylalanine derivative | researchgate.net |
Incorporation of Additional Modifiers onto the Aromatic Ring
The aromatic ring of phenylalanine is a prime site for introducing additional functional groups to modulate the molecule's steric, electronic, and binding properties. The presence of an -OH group on a tyrosine ring, for example, can stabilize protein structures through enhanced edge-to-face aromatic interactions compared to an unsubstituted phenylalanine ring. nih.gov
Functional groups can be installed using various synthetic strategies. Cross-coupling reactions, such as the Stille coupling, can be used on a brominated Boc-phenylalanine intermediate to introduce vinyl groups, which can then be further modified. beilstein-journals.org Another key modification is the introduction of an azido (B1232118) group, creating derivatives like p-azido-L-phenylalanine. This unnatural amino acid can be incorporated into proteins and used as a photocrosslinking tool to study protein-protein interactions. researchgate.net Such modifications are crucial for creating molecular probes and novel therapeutic agents. researchgate.netwikipedia.org
Formation of Complex Phenylalanine-Based Compounds
Boc-protected phenylalanine derivatives are essential starting materials for synthesizing more complex molecules, including modified peptides and organometallic compounds. For example, starting from Boc-Phe-OH, a Weinreb amide can be prepared and subsequently converted to a vinyl ketone. acs.org This electrophilic group can act as a covalent inactivator for specific enzymes, demonstrating how a simple amino acid derivative can be transformed into a potent biological tool. acs.org
The phenylalanine scaffold is also used in the synthesis of organometallic complexes with potential anticancer properties. nih.gov Mononuclear gold (III) and platinum (II) complexes based on boronated phenylalanine have been synthesized and shown to exhibit significant cytotoxic activity against cancer cell lines. nih.gov Similarly, Schiff bases derived from L-phenylalanine can be used to form stable complexes with metal ions like Pt(II), creating compounds with notable antimicrobial and cytotoxic effects. scispace.comacademie-sciences.fracademie-sciences.fr These examples highlight the role of phenylalanine derivatives as versatile ligands and structural cores in medicinal chemistry.
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | |
| tert-butyloxycarbonyl | Boc |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Alloc | Alloc |
| Tosyl | Tos |
| Benzyloxycarbonyl | Z |
| 2-chlorobenzyloxycarbonyl | 2-Cl-Z |
| Hydrogen fluoride | HF |
| N-bromosuccinimide | NBS |
| N-Boc phosphonate glycinate | |
| (R)-2,5-difluorophenylalanine | |
| p-azido-L-phenylalanine | |
| Weinreb amide | |
| Boronated phenylalanine | |
| Gold (III) | Au(III) |
| Platinum (II) | Pt(II) |
| Di-tert-butyl dicarbonate | Boc2O |
| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide | EDC |
Advanced Analytical Characterization in Chemical and Biochemical Research
Enantiomeric Purity Determination and Chiral Resolution Techniques
The determination of enantiomeric purity is critical for any chiral compound. For Boc-2-Methoxy-D-Phenylalanine, this involves separating it from its L-enantiomer.
Indirect Enantioseparation using Chiral Derivatizing Agents (CDAs)
Indirect enantioseparation is a robust method that involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netresearchgate.net These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic techniques.
For this compound, which has a protected amine group (Boc), the carboxylic acid moiety would be the target for derivatization. Chiral amines or alcohols are commonly used CDAs for this purpose. The reaction creates a pair of diastereomeric amides or esters. A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), though it is typically used for primary amines. researchgate.netsemanticscholar.org For the carboxylic acid of a Boc-protected amino acid, a chiral amine, facilitated by a peptide coupling agent, would be a suitable strategy.
The choice of CDA is crucial as it influences the separation efficiency. The resulting diastereomers can then be analyzed to determine the enantiomeric excess (e.e.) of the original this compound sample.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Once the diastereomers of this compound are formed, High-Performance Liquid Chromatography (HPLC) is the technique of choice for their separation. phenomenex.com A standard achiral stationary phase, such as C18, is typically employed. researchgate.net The separation is based on the different interactions of the diastereomers with the stationary phase.
The development of an effective HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature. phenomenex.com The separated diastereomers are detected using a UV detector, as the phenyl group in this compound is a strong chromophore. The ratio of the peak areas of the two diastereomers directly corresponds to the enantiomeric ratio of the original sample. For N-protected amino acid derivatives, both normal-phase and reversed-phase HPLC can be effective. tandfonline.comsigmaaldrich.com
| Parameter | Condition | Rationale |
| Column | Achiral (e.g., C18, silica) | To separate the formed diastereomers based on their different physicochemical properties. |
| Mobile Phase | Gradient of acetonitrile (B52724)/water or hexane/isopropanol | To achieve optimal separation of the diastereomeric peaks. |
| Detector | UV (e.g., at 254 nm or 280 nm) | The aromatic ring in the phenylalanine derivative allows for sensitive detection. |
| Flow Rate | Typically 0.5 - 1.5 mL/min | To ensure good peak shape and resolution. |
| Temperature | Controlled (e.g., 25-40 °C) | To ensure reproducible retention times and improve separation efficiency. |
This interactive table summarizes typical HPLC conditions for diastereomer separation.
Crystallization-Based Enantiomeric Resolution Methods
Crystallization offers a powerful method for separating enantiomers on a preparative scale. Preferential crystallization, in particular, is a technique where a supersaturated solution of a racemic mixture is seeded with a crystal of the desired enantiomer, inducing its selective crystallization. google.comtandfonline.com This method is applicable to conglomerates, which are mechanical mixtures of enantiomeric crystals.
For this compound, this would involve preparing a supersaturated solution of the racemic compound and introducing a seed crystal of the pure D-enantiomer. Under carefully controlled conditions of temperature and concentration, the D-enantiomer will crystallize out, leaving the mother liquor enriched in the L-enantiomer. tandfonline.com The efficiency of this process depends on the phase diagram of the enantiomeric system. Recent research has also explored innovative approaches, such as using chiral ionic liquids or magnetic substrates to influence and control chiral crystallization kinetics. nih.govrsc.org
Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)
Beyond confirming the basic structure, advanced spectroscopic methods are necessary to elucidate the fine details of the molecule's stereochemistry and electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While basic ¹H and ¹³C NMR are used for initial structural confirmation, advanced NMR techniques are indispensable for unambiguous stereochemical assignment. For this compound, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are particularly powerful. ipb.pt These 2D NMR experiments detect through-space interactions between protons, providing information about their spatial proximity.
By analyzing the NOE correlations, the relative stereochemistry of the molecule can be determined. For instance, correlations between the protons of the methoxy (B1213986) group and specific protons on the phenyl ring can confirm their ortho relationship. Furthermore, NOE can help to define the preferred conformation of the molecule in solution. In some cases, derivatization with a chiral agent can also be used in conjunction with NMR to determine absolute configuration by observing differential chemical shifts (Δδ) between the resulting diastereomers. acs.orgresearchgate.net
| NMR Experiment | Information Obtained | Relevance to this compound |
| ¹H NMR | Proton chemical shifts, coupling constants, integration. | Confirms the presence of all proton groups (Boc, methoxy, phenyl, amino acid backbone). |
| ¹³C NMR | Carbon chemical shifts. | Confirms the carbon skeleton and the presence of quaternary carbons. mdpi.com |
| COSY | ¹H-¹H correlations through bonds. | Establishes the connectivity of the proton spin systems. |
| HSQC/HMQC | ¹H-¹³C one-bond correlations. | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations. | Confirms the overall connectivity, including the position of the methoxy group and the Boc protecting group. |
| NOESY/ROESY | ¹H-¹H through-space correlations. | Provides information on the 3D structure and stereochemistry. ipb.pt |
This interactive table outlines the application of various NMR techniques for the structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly within the chromophoric phenyl ring system. The absorption spectrum of this compound is dominated by the π-π* transitions of the substituted benzene (B151609) ring. nih.gov The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern on the ring.
The presence of the methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylalanine derivatives. iosrjournals.org Second-derivative UV spectroscopy can be employed to resolve fine vibrational structures and to study the microenvironment of the chromophore. uj.edu.pl This technique can be sensitive to changes in solvent polarity and can provide subtle information about the conformation of the molecule in solution. iosrjournals.org The interaction of the chromophore with a chiral environment can sometimes lead to dichroism, which can be studied by circular dichroism (CD) spectroscopy to provide further stereochemical information.
Mass Spectrometry (MS) in Complex Mixture Analysis and Derivatization Studies
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of N-Boc (tert-butoxycarbonyl) protected amino acids like this compound, both as pure compounds and within complex matrices. The Boc group, while serving as a protective element in synthesis, also imparts a characteristic fragmentation behavior in MS analysis that aids in identification.
In techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), Boc-protected amino acids exhibit predictable fragmentation patterns. scispace.com A common feature is a McLafferty-type rearrangement. scispace.com For Boc-protected amines, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) often shows fragmentation within the ion source itself. nih.gov The protonated molecule [M+H]⁺ of a Boc-protected compound can be unstable and may not always be observed; instead, characteristic fragment ions are detected. nih.gov A primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈), resulting in an [M+H-56]⁺ ion. nih.gov Another common fragmentation is the loss of the entire Boc group (100 Da) or the loss of tert-butanol (B103910) (C₄H₁₀O). nih.gov
When analyzing this compound, the expected molecular weight is 295.33 g/mol . sigmaaldrich.com In ESI-MS analysis, one would anticipate observing the protonated molecule [M+H]⁺ at m/z 296.1, along with characteristic fragments corresponding to the losses mentioned above. Tandem mass spectrometry (MS/MS) can further confirm the structure by isolating a parent ion and inducing further fragmentation, which would involve cleavage of the methoxy group and the phenylalanine backbone. nih.gov
Derivatization Studies
While this compound is itself a derivatized form of 2-Methoxy-D-Phenylalanine, further derivatization is a key strategy in analytical chemistry, particularly for enhancing chromatographic separation, improving ionization efficiency, or enabling chiral resolution if the Boc group were to be removed. science.gov For the underlying amino acid, numerous chiral derivatizing agents (CDAs) are available. nih.gov
Common CDAs used for amino acids include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov These reagents react with the primary amine of the deprotected amino acid to form diastereomers that can be separated on standard reversed-phase HPLC columns. nih.gov The use of such derivatization techniques, coupled with sensitive MS detection, allows for precise determination of enantiomeric purity in complex biological or chemical samples. scispace.commdpi.com For instance, pre-column derivatization with (R)-1-Boc-2-piperidine carbonyl chloride has been successfully used in a validated LC-MS/MS method for determining D-serine in human plasma. scispace.com
Table 1: Common Mass Spectral Fragments for Boc-Protected Amino Acids
| Fragment Description | Mass Loss (Da) | Resulting Ion | Reference |
|---|---|---|---|
| Loss of Isobutylene | 56 | [M+H-56]⁺ | nih.gov |
| Loss of Boc group | 100 | [M+H-100]⁺ | nih.gov |
| Loss of tert-Butanol | 74 | [M-H-C(CH₃)₃OH-CO₂]⁻ | nih.gov |
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical for ensuring the reliability of research data involving this compound. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, is the predominant technique for the analysis of such compounds. researchgate.net
Method Development
A typical method development strategy for this compound would involve reversed-phase HPLC. grafiati.com The selection of the stationary phase (column) and mobile phase is crucial for achieving adequate separation and peak shape.
Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography of moderately nonpolar compounds like Boc-protected amino acids. rsc.org For enantiomeric purity analysis (to distinguish from the L-enantiomer), a chiral stationary phase (CSP) is required. grafiati.com Macrocyclic antibiotic-based CSPs, such as those with teicoplanin, have proven effective for separating N-blocked derivatives of phenylalanine. grafiati.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with an acidifier like formic acid, or a buffer like ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). grafiati.comnih.gov The pH of the aqueous component can be adjusted to control the ionization state of the analyte and improve retention and peak shape. grafiati.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate components in complex mixtures. nih.gov
Method Validation
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. scispace.com Validation involves assessing several key performance characteristics, as outlined by regulatory guidelines.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or related substances.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. rsc.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rsc.org For similar derivatized D-phenylalanine analyses, LODs in the ng/mL range have been achieved. rsc.org
Table 2: Illustrative Validation Parameters for a Hypothetical HPLC Method for this compound
| Parameter | Specification | Typical Result | Reference |
|---|---|---|---|
| Linearity | Correlation Coefficient (r²) | > 0.999 | rsc.org |
| Range | 1 - 100 µg/mL | rsc.org | |
| Precision | Repeatability (RSD) | < 2% | researchgate.net |
| Intermediate Precision (RSD) | < 3% | researchgate.net | |
| Accuracy | Recovery | 98 - 102% | researchgate.net |
| Sensitivity | LOD | 20 ng/mL | rsc.org |
Applications As a Building Block in Complex Molecular Architectures
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated production of peptides. Boc-protected amino acids, including Boc-2-Methoxy-D-Phenylalanine, are fundamental reagents in one of the two primary SPPS strategies.
In Boc-based solid-phase peptide synthesis (Boc-SPPS), the N-terminus of the growing peptide chain is temporarily protected by the Boc group. peptide.com This group is stable under the basic conditions used for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid. peptide.com The process involves anchoring the C-terminal amino acid to a solid support (resin) and then sequentially adding Boc-protected amino acids. iris-biotech.de After each coupling step, the Boc group is removed, and the next protected amino acid is introduced. This cycle is repeated until the desired peptide sequence is assembled. Finally, a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is used to cleave the completed peptide from the resin and remove any side-chain protecting groups. peptide.com
The use of this compound in this process allows for the site-specific incorporation of this non-canonical amino acid into a peptide sequence. The methoxy (B1213986) group on the phenyl ring can introduce unique conformational constraints and electronic properties to the resulting peptide, potentially influencing its structure, stability, and biological activity.
Two main strategies dominate the field of SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. iris-biotech.de While both methods are effective, they differ significantly in their chemical principles and applications.
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA) peptide.com | Basic (e.g., piperidine) peptide.com |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com | Acidic (e.g., TFA) iris-biotech.de |
| Advantages | Can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation. peptide.com | Milder deprotection conditions, making it suitable for a wider range of sensitive peptides and allowing for on-resin modifications. bachem.comamericanpeptidesociety.org |
| Disadvantages | Requires the use of harsh and corrosive acids for final cleavage. iris-biotech.de | The basic deprotection step can sometimes lead to side reactions like aspartimide formation. nih.gov |
Fmoc-SPPS has become the more widely used method due to its milder reaction conditions and the availability of a larger variety of non-canonical amino acid building blocks. iris-biotech.denih.gov However, Boc-SPPS remains a valuable technique, particularly for the synthesis of certain challenging sequences and when an existing synthesis protocol specifies its use. peptide.comiris-biotech.de The choice between the two methodologies depends on the specific peptide sequence, the desired modifications, and the scale of the synthesis. americanpeptidesociety.org
Constraining the conformation of a peptide is a key strategy for enhancing its biological activity, selectivity, and stability. nih.govresearchgate.net This can be achieved by incorporating non-natural amino acids, cyclizing the peptide backbone, or introducing other structural modifications. nih.govnih.gov Boc-D-phenylalanine and its derivatives are valuable tools in the synthesis of such constrained peptides and peptidomimetics. chemicalbook.comlookchem.com
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as increased resistance to enzymatic degradation. nih.gov The incorporation of D-amino acids, like D-phenylalanine, can disrupt the natural L-amino acid sequence, making the peptide less susceptible to proteases. The Boc protecting group facilitates the incorporation of these D-amino acids during SPPS. Furthermore, the synthesis of cyclic peptides, which often exhibit enhanced receptor binding and stability, can be accomplished using solid-phase techniques where Boc-protected amino acids are sequentially added before an on-resin cyclization step. researchgate.net
Design and Synthesis of Enzyme Substrate Mimics and Inhibitors
The unique structural features of this compound make it a valuable component in the design and synthesis of molecules that can interact with and modulate the activity of enzymes.
Phenylalanyl-tRNA synthetase (PheRS) is a crucial enzyme responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. nih.gov This makes PheRS a promising target for the development of novel antimicrobial agents. nih.govnih.govcardiff.ac.uk
Researchers have designed and synthesized mimics of the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP), to act as inhibitors of the enzyme. nih.govnih.govcardiff.ac.uk In some of these synthetic efforts, Boc-protected phenylalanine derivatives, including Boc-2-methoxy-L-phenylalanine, have been used as starting materials. nih.gov These building blocks are incorporated into more complex molecules that are designed to fit into the active site of PheRS and disrupt its function. nih.govnih.govcardiff.ac.uk The synthesis of these mimics often involves multi-step pathways where the Boc-protected amino acid is coupled with other heterocyclic moieties to create a molecule that resembles the natural substrate. nih.govcardiff.ac.uk
Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy for cancer therapy. Several PARP1 inhibitors have been developed, and the synthesis of some of these compounds utilizes Boc-D-phenylalanine as a key building block. chemicalbook.comlookchem.comcymitquimica.comclearsynth.com Specifically, Boc-D-phenylalanine is used in the synthesis of benzo[de] iris-biotech.debachem.comnapthyridinones, a class of potent PARP1 inhibitors. chemicalbook.comlookchem.comclearsynth.com The D-configuration of the phenylalanine and the presence of the Boc protecting group are crucial for the successful synthesis of these complex heterocyclic structures.
Contribution to Self-Assembled Biomaterials and Nanostructures
The ability of peptide-based molecules to spontaneously organize into well-defined nanostructures is a cornerstone of modern materials science. The incorporation of non-canonical amino acids like this compound provides a powerful tool to modulate these self-assembly processes, leading to novel biomaterials with precisely controlled characteristics.
The N-terminal Boc protecting group plays a significant role in the self-assembly of dipeptides, influencing their aggregation into various nanostructures. Research has demonstrated that Boc-protected dipeptides, particularly those containing aromatic residues like phenylalanine, can form a diverse array of morphologies. iitg.ac.innih.govmdpi.com These structures are driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. mdpi.commdpi.com
Studies on various Boc-protected phenylalanine-containing dipeptides have revealed the formation of nanotubes, nanorods, nanospheres, and microtapes, depending on factors like the specific amino acid sequence and the solvent conditions used for assembly. iitg.ac.inmdpi.comrsc.org For instance, Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) is known to form highly ordered tubular nanostructures and nanospheres. mdpi.com The presence of the bulky Boc group, in conjunction with the aromatic side chains, contributes to the remarkable rigidity and stability of these assemblies. rsc.org
The chirality of the constituent amino acids also exerts a strong influence on the final supramolecular architecture. Comparative studies of dipeptides with alternating L/D amino acid configurations have shown significant deviations in their self-assembled structures compared to their L/L counterparts. iitg.ac.in This highlights the potential to control morphology by selecting specific stereoisomers. The introduction of a methoxy group on the phenyl ring, as in this compound, can further influence self-assembly through favorable hydrogen bonding or dipole-dipole interactions, potentially enhancing the propensity for aggregation. nih.gov This modification offers another layer of control over the resulting nanostructure.
A study on Boc-protected phenylalanine- and tryptophan-based dipeptides confirmed their ability to self-assemble into fibril and spherical nanostructures, which was linked to their observed anti-bacterial activity. nih.gov This demonstrates that the self-assembly of these peptides provides a versatile platform for creating functional biomaterials. nih.gov
| Boc-Dipeptide | Solvent/Conditions | Observed Nanostructure | Reference |
|---|---|---|---|
| Boc-L-Ile-L-Phe-OMe | Crystalline State | Single helix-like architecture | iitg.ac.in |
| Boc-L-Ile-D-Phe-OMe | Crystalline State | Discontinued double helix-like structure | iitg.ac.in |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Dual assembly: nanotubes forming microtapes | rsc.orgpreprints.org |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol/Water | Microspheres | rsc.org |
| Boc-Phe-Trp-OMe | Aqueous Solution | Fibril and spherical nanostructures | nih.gov |
The controlled self-assembly of building blocks like this compound is instrumental in the rational design of advanced biomaterials. nih.gov By precisely tuning the molecular structure of the peptide, researchers can dictate the macroscopic properties of the resulting material, such as its mechanical stiffness, biocompatibility, degradation rate, and bioactivity. rsc.org Synthetic peptides are particularly attractive for these applications as they can replicate key features of natural proteins while allowing for robust and scalable synthesis. nih.gov
For example, the inherent resistance of D-amino acids to enzymatic degradation can be harnessed to create more stable biomaterials for long-term applications. nih.gov The methoxy group on the phenyl ring can alter the hydrophobicity and electronic properties of the molecule, influencing cell-material interactions and the release kinetics of encapsulated therapeutic agents. nih.gov Customizing branched or cyclic peptide structures further expands the possibilities for creating materials with unique architectures and enhanced stability. rsc.org The ability to construct surfaces with controlled amino acid sequences, sometimes built directly from the substrate using solid-phase synthesis techniques, allows for the fabrication of devices with specific cellular responses. nottingham.ac.uk
| Molecular Feature | Influence on Self-Assembly/Material Properties | Potential Application | Reference |
|---|---|---|---|
| Boc-Protecting Group | Modifies solubility and stability; influences aggregation morphology. | Development of stable peptide drugs and materials. | |
| D-Amino Acid Configuration | Increases resistance to enzymatic degradation; alters supramolecular chirality. | Enhanced stability for long-term implants and drug delivery systems. | nih.gov |
| Aromatic Side Chains (e.g., Phenylalanine) | Promotes π-π stacking interactions, driving the formation of ordered structures like fibers and sheets. | Creation of mechanically robust hydrogels and scaffolds for tissue engineering. | nih.gov |
| Methoxy Group Substitution | Alters hydrophobicity and electronic properties; can introduce specific dipole-dipole or hydrogen bonding interactions. | Modulation of drug release profiles and cell-surface interactions. | nih.gov |
Integration into Diketopiperazine (DKP) Chemistry
Diketopiperazines (DKPs) are six-membered cyclic dipeptides that serve as versatile scaffolds in organic synthesis and are key motifs in numerous bioactive natural products. acs.orgnih.gov The incorporation of a Boc protecting group onto the DKP ring transforms it into an activated, stable building block suitable for advanced synthetic strategies, particularly in peptide chemistry. acs.org
The synthesis of mono-Boc-protected DKPs is a critical step for their use in further chemical transformations. A recently developed protocol allows for the efficient synthesis of these building blocks from readily available starting materials. acs.orgnih.gov The process is notable for its broad substrate scope, accommodating a diverse range of amino acids with various side chains, and producing the desired mono-Boc-DKPs in good yields and with high stereoselectivity. acs.orgacs.org
The general synthetic sequence involves several key steps:
Dipeptide Formation: An N-4-methoxybenzyl (N-PMB)-protected amino acid is coupled with an amino acid methyl ester to form a linear dipeptide. acs.orgnih.gov
Cyclization: The resulting N-PMB-dipeptide undergoes cyclization to form the corresponding PMB-protected diketopiperazine (PMB-DKP). acs.orgnih.gov
Boc-Protection: One of the two amide nitrogens on the DKP ring is selectively protected with a tert-butoxycarbonyl (Boc) group. acs.orgnih.gov
PMB-Deprotection: The PMB protecting group is removed, yielding the final mono-Boc-DKP. acs.orgnih.gov
This method successfully generates bench-stable mono-Boc-DKPs that can be readily used for subsequent reactions, such as peptide elongation. acs.orgacs.org The ability to synthesize asymmetric DKPs (composed of two different amino acids) using this strategy significantly expands their utility as versatile building blocks. acs.org
Mono-Boc-DKPs have emerged as powerful intermediates for peptide synthesis, offering a distinct advantage over traditional methods. acs.orgnih.gov The strategy revolves around an "amide-to-amide" transformation where the Boc-activated amide bond of the DKP ring is opened by a nucleophilic amine, such as an amino acid ester. acs.org
A primary benefit of this approach is that it facilitates the elongation of the peptide chain by two amino acid residues in a single synthetic step. acs.orgacs.org This significantly improves the efficiency of peptide synthesis compared to conventional stepwise solid-phase peptide synthesis (SPPS), which adds one amino acid at a time. acs.orgchempep.com Traditional methods can also suffer from drawbacks like low atom economy and the use of expensive coupling reagents. acs.org
The synthetic utility of mono-Boc-DKPs has been demonstrated in the synthesis of a pentapeptide through a two-fold peptide elongation. acs.orgnih.gov In this example, a tripeptide was formed by reacting an amino acid ester with a mono-Boc-DKP. acs.org Following Boc deprotection, the resulting tripeptide was reacted with a second, different mono-Boc-DKP to yield the final pentapeptide with high optical purity. acs.orgnih.gov This demonstrates the potential of using DKP intermediates derived from building blocks like this compound to streamline the synthesis of complex peptides.
Computational and Theoretical Investigations of Boc 2 Methoxy D Phenylalanine Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For Boc-2-Methoxy-D-Phenylalanine, docking simulations are instrumental in understanding how it might bind to the active sites of various enzymes or receptors. Phenylalanine derivatives have been studied as potential inhibitors for targets such as the HIV-1 capsid protein and Phenylalanyl tRNA synthetase (PheRS). nih.govnih.govnih.govcardiff.ac.uk
In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule is then placed into the binding site, and its conformational flexibility is explored to find the most stable binding pose. The results are often scored based on binding energy, with lower values indicating a more favorable interaction. The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the target. For instance, studies on similar phenylalanine derivatives targeting the HIV-1 capsid have shown interactions with residues like Lys70 and Arg173. semanticscholar.org The Boc (tert-butyloxycarbonyl) group, being bulky, can significantly influence the binding orientation through steric effects, while the 2-methoxy group on the phenyl ring can alter electronic properties and potentially form specific hydrogen bonds. nih.gov
Table 1: Example of Molecular Docking Results for a Phenylalanine Derivative with a Target Protein
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Gln67, Lys70, Thr107 |
| Hydrogen Bonds | 2 | Gln67, Thr107 |
| Hydrophobic Interactions | 5 | Pro38, Val42, Ile73 |
| Cation-π Interactions | 1 | Lys70 |
This table is illustrative and represents typical data obtained from a molecular docking simulation.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the system in a biological environment by simulating the movements of atoms and molecules. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov
For a complex of this compound and a target protein, an MD simulation would typically run for nanoseconds to microseconds. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the system and the complex. nih.gov A stable RMSD indicates that the complex has reached equilibrium. Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein. The persistence of hydrogen bonds and other interactions observed in docking is also monitored throughout the simulation to confirm their importance in binding. nih.gov Such studies have been crucial in understanding the binding mechanisms of phenylalanine-based inhibitors for targets like HIV-1 capsid and PheRS. nih.govnih.govcardiff.ac.uk
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | A set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Water Model | Explicit solvent model | TIP3P, SPC/E |
| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Yes |
| Simulation Time | Duration of the simulation | 100-1000 nanoseconds |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |
| Analysis Metrics | Quantities calculated from the trajectory | RMSD, RMSF, Hydrogen Bond Analysis |
This table outlines common settings and analyses performed in MD simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity. researchgate.net These methods are applied to this compound to understand its behavior at the subatomic level.
Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometry and calculating electronic properties. science.gov For this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. science.govrsc.org Furthermore, DFT is used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity.
This table presents representative electronic properties that can be calculated using DFT methods.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and identify reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP surface would likely show strong negative potentials around the carbonyl oxygens of the Boc and carboxylic acid groups, as well as the oxygen of the methoxy (B1213986) group. Positive potentials would be concentrated around the amide (N-H) proton. This analysis is crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net
Fukui functions are used to describe the electron density change when the number of electrons in a molecule is altered, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.netdoi.org This local reactivity descriptor helps in understanding which atoms in this compound are most susceptible to chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and stabilization. acs.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu For this compound, NBO analysis can quantify the stabilization energy associated with interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms to adjacent anti-bonding orbitals. These interactions are critical for the conformational stability of the molecule. researchgate.netresearchgate.net
Table 4: Example of NBO Analysis for Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (Carboxyl) | π*(C=O) | 35.2 |
| LP(1) N (Amide) | π*(C=O, Boc) | 58.6 |
| LP(1) O (Methoxy) | σ*(C-C, Phenyl ring) | 5.1 |
This table is illustrative, showing significant donor-acceptor interactions and their stabilization energies as determined by NBO analysis.
Homology Modeling in Structural Biology Research
In many cases, the experimental 3D structure of a protein targeted by a ligand like this compound is not available. Homology modeling, also known as comparative modeling, is a computational method to generate a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.net This approach is viable because protein structure is more conserved throughout evolution than protein sequence. researchgate.net
The process was utilized in studies of Phenylalanyl tRNA synthetase (PheRS) inhibitors, where a homology model of E. faecalis PheRS was constructed to investigate the binding of phenylalanine-based compounds in the absence of a crystal structure. nih.govcardiff.ac.uk
The key steps in homology modeling are:
Template Identification and Selection: Searching databases like the Protein Data Bank (PDB) to find one or more known protein structures with significant sequence similarity to the target protein. researchgate.net
Sequence Alignment: Aligning the amino acid sequence of the target with the sequence of the template(s) to establish correspondence between residues. researchgate.net
Model Building: Constructing the 3D model of the target protein by copying the coordinates of the aligned residues from the template structure and modeling the non-conserved loops and side chains. researchgate.net
Biochemical and Biological Research Applications Non Clinical Focus
Investigations into Amino Acid Metabolism and Pathways
While specific studies detailing the complete metabolic fate of Boc-2-Methoxy-D-Phenylalanine are not extensively documented, its structure allows for its use in probing enzymatic processes related to phenylalanine metabolism. The presence of the Boc (tert-butyloxycarbonyl) protecting group and the methoxy (B1213986) substitution on the phenyl ring influences its recognition and processing by various enzymes.
The D-configuration of this compound makes it resistant to enzymes that typically process L-amino acids, the naturally occurring enantiomers. This resistance to degradation can be advantageous in studies aimed at understanding the specificity of enzymes involved in phenylalanine metabolic pathways. Researchers can use this compound to investigate the structural requirements of active sites and to differentiate between enzymatic activities that are stereospecific.
Furthermore, the methoxy group at the ortho-position of the phenyl ring introduces an electronic and steric alteration compared to natural phenylalanine. This modification can be used to explore how substitutions on the aromatic ring affect substrate binding and turnover rates in enzymes that metabolize phenylalanine and its derivatives.
The Boc protecting group is a key feature of this compound, and its removal is a common enzymatic transformation studied in biochemical research. Certain lipases and esterases have been identified for their ability to selectively cleave tert-butyl esters, a group structurally related to the Boc group, under mild conditions. nih.gov This enzymatic deprotection is a valuable tool in synthetic biochemistry, allowing for the controlled release of the free amino acid for subsequent reactions.
Research into the enzymatic processing of Boc-protected amino acids helps in the development of greener and more specific methods for peptide synthesis and other biotechnological applications. mdpi.com The stability of the Boc group to many chemical conditions, combined with its susceptibility to specific enzymatic cleavage, makes compounds like this compound useful probes in these studies.
Studies on Neurotransmitter Function and Brain Chemistry
Amino acids are fundamental to the functioning of the central nervous system, acting as neurotransmitters or precursors to neurotransmitters. nih.govtmc.edu While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their roles as signaling molecules in the brain. bohrium.comnih.govneurosciences.asso.fr D-serine, for instance, is a well-known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. bohrium.comnih.gov
The presence of a D-phenylalanine derivative suggests potential for investigation into its effects on neurotransmitter systems. Although direct research on this compound in neuroscience is limited, related compounds are utilized in studies of neurotransmitter activity to understand the role of amino acids in brain function. chemimpex.comchemimpex.com The unique structure of this compound, with its D-configuration and substituted aromatic ring, makes it a candidate for exploring the structure-activity relationships of molecules that interact with neuronal receptors and transporters.
Research in Therapeutic Protein Production and Biotechnology
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique in biotechnology to create proteins with novel or enhanced properties. labome.comnih.govinteresjournals.orgrichmond.edubitesizebio.com This approach, often achieved through the suppression of a stop codon with an engineered tRNA/aminoacyl-tRNA synthetase pair, allows for the site-specific introduction of UAAs with unique functionalities. labome.comrichmond.edu
Phenylalanine derivatives are among the UAAs that have been successfully incorporated into recombinant proteins. labome.comnih.gov Notably, a pyrrolysyl-tRNA synthetase mutant has been used to genetically encode seven different ortho-substituted phenylalanine derivatives, including a methoxy-phenylalanine, in both Escherichia coli and mammalian cells. acs.org This demonstrates the feasibility of incorporating structures similar to 2-Methoxy-D-Phenylalanine into proteins. Such incorporation can be used to:
Probe Protein Structure and Function: The unique spectroscopic or reactive properties of the UAA can serve as a probe to study protein folding, dynamics, and interactions. nih.govnih.gov
Enhance Therapeutic Properties: The introduction of a UAA can improve the stability, bioavailability, or activity of a therapeutic protein. nih.govchemimpex.com
Create Novel Biocatalysts: The altered side chain can modify the catalytic activity or substrate specificity of an enzyme. nih.gov
The use of this compound in cell-free protein synthesis systems is another avenue for its application in creating modified proteins for therapeutic and research purposes. labome.com
In Vitro Antimicrobial Research of Peptide Conjugates
There is a growing interest in the development of new antimicrobial agents to combat antibiotic resistance. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids into AMPs can enhance their efficacy and stability. acs.orgnih.govasm.orgdtic.milconsensus.app
Studies have shown that Boc-protected dipeptides containing phenylalanine exhibit broad-spectrum antibacterial activity. nih.govresearchgate.net These peptides can disrupt bacterial cell membranes and eradicate biofilms. nih.gov The incorporation of unnatural amino acids, such as D-amino acids or those with modified side chains, can increase the proteolytic stability of AMPs, a significant advantage for their therapeutic development. asm.org
Peptides containing this compound can be synthesized to investigate how the methoxy substitution and the D-configuration influence antimicrobial activity and specificity. The hydrophobic nature of the Boc group and the phenyl ring can contribute to the peptide's interaction with the lipid membranes of bacteria.
Table 1: Antimicrobial Activity of Boc-Protected Dipeptides
| Dipeptide | Target Bacteria | MIC90 (μg/mL) | Biofilm Eradication |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230-400 | Confirmed |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230-400 | Confirmed |
Data adapted from a study on Boc-protected phenylalanine and tryptophan-based dipeptides. nih.gov The study demonstrated that these dipeptides permeabilize both the outer and inner membranes of bacteria. nih.gov
Use as Analytical Standards in Biochemical Assays
In biochemical and pharmaceutical research, accurate quantification of amino acids and their derivatives is crucial. Boc-protected amino acids, including derivatives of phenylalanine, serve as important analytical standards in various chromatographic and mass spectrometric techniques. chemimpex.com
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry, as they closely mimic the behavior of the analyte. scioninstruments.comnih.gov Stable isotope-labeled versions of Boc-amino acids are commercially available and widely used in drug discovery and metabolism studies. For example, deuterated forms of Boc-L-phenylalanine are available for use as internal standards.
This compound can be used as a standard for the development of analytical methods to detect and quantify this specific unnatural amino acid in various matrices. Furthermore, Boc-protected amino acids are utilized in chiral analysis to separate and quantify D- and L-enantiomers, which is critical in assessing the purity of chiral compounds. The well-defined structure and stability of this compound make it a suitable reference compound for these applications.
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like Boc-2-Methoxy-D-Phenylalanine. While classical methods exist, future research will focus on developing more efficient, scalable, and environmentally benign stereoselective synthetic routes.
Emerging strategies are moving beyond traditional approaches to embrace innovative catalytic systems. One promising avenue is the application of photoredox catalysis , which utilizes visible light to initiate radical-based transformations under mild conditions, offering new pathways for asymmetric C-C bond formation. springernature.com Another key area is the advancement of enzymatic and chemoenzymatic methods . researchgate.net Phenylalanine ammonia (B1221849) lyases (PALs), for instance, can be engineered to catalyze the asymmetric amination of cinnamic acid derivatives to produce D-phenylalanine analogs with high enantiomeric excess. nih.gov Future work will likely focus on tailoring these biocatalysts to specifically accommodate substrates like 2-methoxy-cinnamic acid, enabling a direct and highly selective route to the desired D-enantiomer.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High enantioselectivity, well-established technology. | Development of novel chiral catalysts for methoxy-substituted acetamidoacrylate derivatives. nih.gov |
| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. | Engineering Phenylalanine Ammonia Lyases (PALs) or D-amino acid transaminases for enhanced activity and specificity towards 2-methoxy-substituted precursors. researchgate.netnih.gov |
| Photoredox Catalysis | Mild reaction conditions, utilization of abundant light energy, novel reaction pathways. | Designing chiral photocatalytic systems for the stereoselective synthesis of functionalized D-amino acids. springernature.com |
Exploration of Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying minute amounts of this compound, especially in complex biological matrices, is crucial for pharmacokinetic studies and for monitoring its presence as a potential biomarker. Future research will necessitate the development and refinement of highly sensitive and selective analytical methods.
Current challenges in amino acid analysis include dealing with wide-ranging polarities and achieving chiral separation. greyhoundchrom.com Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are becoming indispensable. greyhoundchrom.comrsc.orgspringernature.com Future efforts will focus on optimizing LC-MS/MS protocols by developing specific columns and derivatization reagents to enhance the ionization efficiency and fragmentation patterns of this compound, thereby lowering detection limits. rsc.orgnih.gov
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and minimal sample consumption. nih.govacs.orgchromatographyonline.com The exploration of novel chiral selectors, such as modified cyclodextrins or chiral ionic liquids, within the CE running buffer could lead to baseline separation of this compound from its L-enantiomer and other interfering substances. nih.govchromatographyonline.com The ability to perform trace analysis of enantiomeric impurities is critical, with methods capable of detecting impurities as low as 0.001% being a key goal. nih.gov
| Analytical Technique | Principle | Future Research Direction |
| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | Method development for underivatized analysis; synthesis of novel derivatization agents for enhanced sensitivity and selectivity. greyhoundchrom.comrsc.org |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Investigation of new chiral selectors (e.g., cyclodextrins, chiral ionic liquids) for improved enantiomeric resolution. acs.orgchromatographyonline.com |
| Chiral HPLC | High-performance liquid chromatography using a chiral stationary phase. | Development of new chiral stationary phases tailored for separating methoxy-substituted phenylalanine derivatives. nih.gov |
Integration into Rational Design of Next-Generation Biologically Active Molecules
The incorporation of unnatural amino acids is a powerful strategy in drug discovery to create peptides and proteins with enhanced therapeutic properties. this compound is an ideal candidate for this purpose due to its unique structural features.
The D-configuration provides inherent stability against proteases, which are enzymes that degrade natural L-amino acid-based peptides. tandfonline.com This can significantly prolong the half-life of a peptide drug in the body. The 2-methoxy group can influence molecular conformation and introduce new binding interactions, such as hydrogen bonds or steric effects, potentially improving the binding affinity and selectivity of a peptide for its target receptor. huji.ac.ilnih.gov Future research will involve systematically incorporating this amino acid into known bioactive peptide scaffolds to modulate their function. For example, its inclusion in antimicrobial peptides could enhance their potency and stability. nih.gov
Uncovering New Roles in Complex Biochemical Networks
While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their significant biological roles. tandfonline.comnews-medical.net They are abundant in bacterial cell walls and have been found to act as signaling molecules in diverse organisms, from microbes to mammals. nih.govwikipedia.org D-serine, for example, is a crucial neurotransmitter in the human brain. wikipedia.org
A significant future research direction is to investigate whether this compound or its deprotected form can play a role in these biochemical networks. Research could explore its effects on bacterial processes like biofilm formation or cell wall synthesis, potentially leading to new antibiotic strategies. nih.gov In mammals, studies could examine its interaction with neurological receptors or its potential as a biomarker for diseases, as elevated levels of certain D-amino acids have been linked to cancer and neurological disorders. news-medical.netresearchgate.net
Computational Predictions for Structure-Activity Relationship (SAR) and De Novo Design
Computational modeling has become an essential tool in modern drug discovery. Future research on this compound will heavily rely on computational approaches to predict its behavior and to design novel molecules.
Structure-Activity Relationship (SAR) studies, particularly three-dimensional quantitative SAR (3D-QSAR), can be employed to understand how the 2-methoxy substitution and D-stereochemistry influence the biological activity of a series of related compounds. nih.govnih.govresearchgate.net These models can help identify the key structural features required for optimal activity and guide the synthesis of more potent analogs. nih.gov
Furthermore, computational tools are enabling the de novo design of peptides and proteins with entirely new functions. springernature.comacs.orgacs.org Algorithms can now predict the structures of peptides containing unnatural amino acids. byu.eduoup.comnih.gov Future research will use these platforms to design novel peptide macrocycles or other constrained peptides incorporating this compound, aiming to create highly specific and potent inhibitors for therapeutic targets like enzymes involved in antibiotic resistance. youtube.comnih.gov
Q & A
Basic: How can Boc-2-Methoxy-D-Phenylalanine synthesis be optimized for high enantiomeric purity?
Methodological Answer:
- Chiral Auxiliary Use : Employ (R)- or (S)-configured methoxyphenylacetic acid derivatives as chiral templates during peptide coupling (e.g., (R)-(-)-α-Methoxyphenylacetic acid, CAS 3966-32-3, >97% purity ).
- Reaction Monitoring : Use HPLC with chiral stationary phases (e.g., C18 columns) to track enantiomeric excess (EE). Adjust reaction parameters (temperature, solvent polarity) based on retention time shifts.
- Purification : Recrystallize in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the Boc-protected isomer. Validate purity via melting point analysis (e.g., mp 69–70°C for analogous methoxy compounds ).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Compare H and C spectra to reference data for methoxyphenyl derivatives (e.g., 3,4-Difluoro-2-hydroxyphenylacetic acid, CHFO ). Focus on methoxy (δ 3.2–3.5 ppm) and Boc-group (δ 1.4 ppm) signals.
- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular weight (e.g., CHNO ≈ 281.3 g/mol ± 0.01%).
- Chromatography : Validate purity via reverse-phase HPLC (≥98% area) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in this compound stability data across studies?
Methodological Answer:
- Controlled Stability Assays : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and humidity (20–80% RH). Compare results to structurally similar compounds (e.g., methyl 2-[2-(2-methoxy)phenoxy]acetate ).
- Statistical Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design robustness .
- Empirical Falsification : Use intelligent data analysis (IDA) to identify outliers or systematic errors (e.g., refutability checks in medical diagnostics ).
Advanced: What strategies ensure enantiomeric fidelity in this compound during peptide coupling?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR) : Utilize palladium or enzymatic catalysts to suppress racemization during solid-phase peptide synthesis (SPPS) .
- Protection-Deprotection Monitoring : Track Boc-group stability via FT-IR (C=O stretch at ~1680 cm) and adjust coupling reagents (e.g., HATU vs. DCC) .
- Case Study : Compare coupling yields using 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS 913835-80-2) as a steric hindrance modulator .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, amber vials under inert gas (N or Ar). Avoid freeze-thaw cycles.
- Stability Validation : Perform periodic LC-MS checks (e.g., every 6 months) to detect hydrolysis or oxidation. Reference protocols for 5-Methoxy-[1,1'-biphenyl]-2-amine (CAS 38088-01-6 ).
Advanced: What computational tools aid in predicting this compound reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Model reaction pathways for methoxy-group deprotection or nucleophilic substitution. Compare to experimental data for 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline oxidation/reduction trends .
- Cheminformatics : Use SMILES strings (e.g., COC1=CC=CC=C1C(COCCN(C)C)O.Cl ) to predict solubility and partition coefficients via tools like EPA DSSTox .
Basic: What are the ethical considerations for using this compound in in vitro studies?
Methodological Answer:
- Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds (e.g., restrictions on human/animal exposure ).
- Documentation : Maintain records of purity certificates (e.g., >97% HPLC for Kanto Reagents ) and disposal protocols for methoxy-containing waste .
Advanced: How can researchers design comparative studies between this compound and its L-isomer?
Methodological Answer:
- Enantiomer-Specific Assays : Use circular dichroism (CD) to compare conformational stability in peptide backbones .
- Biological Activity Profiling : Test receptor-binding affinity in vitro (e.g., enzyme inhibition assays) with controls like N-(N-Formyl-L-methionyl)-L-phenylalanine .
- Data Interpretation : Apply PICO framework (Population: peptide models; Intervention: isomer substitution; Comparison: activity ratios; Outcome: enantioselectivity trends) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
